3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1039812-24-2
VCID: VC3346932
InChI: InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-20-14-15-6-3-7-16-14)9-4-1-2-5-11(9)19-12/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3
Molecular Formula: C14H10N2O3S
Molecular Weight: 286.31 g/mol

3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

CAS No.: 1039812-24-2

Cat. No.: VC3346932

Molecular Formula: C14H10N2O3S

Molecular Weight: 286.31 g/mol

* For research use only. Not for human or veterinary use.

3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid - 1039812-24-2

Specification

CAS No. 1039812-24-2
Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
IUPAC Name 3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-20-14-15-6-3-7-16-14)9-4-1-2-5-11(9)19-12/h1-7H,8H2,(H,17,18)
Standard InChI Key NMGFPGCHTBZHGX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC=N3

Introduction

Structural Characteristics and Related Compounds

Structural Overview

3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid contains several key structural features that contribute to its potential biological activity:

  • A benzofuran core (1-benzofuran-2-carboxylic acid)

  • A pyrimidine ring attached via a sulfanyl linkage

  • A methylene bridge connecting the benzofuran and sulfanyl groups

  • A carboxylic acid functional group

The compound bears structural similarities to 3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acid, which differs primarily in having a pyridine ring instead of a pyrimidine ring . This distinction is significant as pyrimidine (a six-membered heterocycle with two nitrogen atoms) and pyridine (a six-membered heterocycle with one nitrogen atom) demonstrate different electronic properties and hydrogen bonding capabilities.

Comparative Structural Analysis

Table 1: Structural Comparison of Related Compounds

CompoundCore StructureHeterocyclic ComponentLinking GroupFunctional Group
3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acidBenzofuranPyrimidineSulfanylmethylCarboxylic acid
3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acidBenzofuranPyridineSulfanylmethylCarboxylic acid
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamideBenzofuranPyridineComplex peptide linkageCarboxamide

The closely related compound 3-(Pyridin-2-ylsulfanylmethyl)-benzofuran-2-carboxylic acid has a molecular weight of 285.3 g/mol and follows the molecular formula C₁₅H₁₁NO₃S . By comparison, 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid would have a different molecular formula (C₁₄H₁₀N₂O₃S) due to the replacement of a pyridine CH group with a pyrimidine N atom.

Chemical Properties and Characteristics

PropertyExpected ValueBasis for Prediction
Molecular Weight~286 g/molCalculated from molecular formula
Hydrogen Bond Donors~1Carboxylic acid group
Hydrogen Bond Acceptors~6Carboxylic acid, ether linkage, pyrimidine nitrogens
Rotatable Bonds~4Similar to related compound
XLogP3~3.0-3.5Based on similar benzofuran derivatives

Spectroscopic Characteristics

The compound would likely exhibit characteristic spectroscopic features:

  • NMR spectroscopy would show signals for the benzofuran aromatic protons, methylene bridge protons, and pyrimidine protons.

  • IR spectroscopy would display characteristic bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹) and the heterocyclic rings.

  • Mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight and fragmentation patterns reflecting the cleavage of the sulfanyl-methyl linkage.

Structural FeaturePotential Biological Effect
Benzofuran coreProvides scaffold for biological activity
Carboxylic acid groupEnhances water solubility and potential for hydrogen bonding with biological targets
Sulfanyl linkageIncreases flexibility and may contribute to receptor binding
Pyrimidine ringMay enhance binding to specific biological targets through nitrogen atoms

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The compound would exhibit reactivity associated with:

  • Carboxylic acid chemistry (esterification, amide formation, decarboxylation)

  • Electrophilic substitution on the benzofuran ring (typically at positions 4, 5, 6, and 7)

  • Potential nucleophilic attack at the sulfanyl linkage under certain conditions

Analytical Considerations and Identification

Chromatographic Behavior

The compound would likely exhibit characteristic retention behavior in various chromatographic systems:

  • HPLC: Moderate retention on reversed-phase columns due to the balance of polar (carboxylic acid) and non-polar (aromatic rings) features

  • TLC: Moderate mobility on silica with typical solvent systems for carboxylic acids

  • GC-MS: Would likely require derivatization (e.g., methylation of the carboxylic acid) for effective gas chromatographic analysis

Identification Parameters

Table 4: Key Identification Parameters

ParameterExpected Characteristics
UV-Vis AbsorptionMultiple absorption maxima due to the aromatic systems
Mass SpectrumMolecular ion and characteristic fragmentation pattern
¹H NMRComplex aromatic pattern, distinctive methylene signal
¹³C NMRCharacteristic carbonyl signal (δ ~165-175 ppm), aromatic carbons (δ ~110-160 ppm)

Research Limitations and Future Directions

Current Research Gaps

The existing literature on the specific compound 3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid appears limited. Most research has focused on other benzofuran derivatives or compounds with different heterocyclic substituents. This presents opportunities for:

  • Synthesis and full characterization of the compound

  • Evaluation of its antimicrobial activity against various pathogens

  • Assessment of potential anticancer activity

  • Structure-activity relationship studies with systematic modifications

Promising Research Directions

Based on the activities of related compounds, the following research directions appear promising:

  • Testing against drug-resistant Mycobacterium tuberculosis strains

  • Evaluation against fungi, particularly those resistant to current antifungal agents

  • Assessment of selective cytotoxicity against cancer cell lines

  • Investigation of binding to specific biological targets to elucidate mechanism of action

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